1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a benzoyl group, and an azetidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride and a base such as pyridine.
Azetidinone Formation: The azetidinone moiety is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperidine, benzoyl, and azetidinone components under specific reaction conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Chemical Reactions Analysis
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and azetidinone moieties, using reagents like halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Scientific Research Applications
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The azetidinone moiety is known to inhibit certain enzymes, while the benzoyl group can enhance the compound’s binding affinity to its targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological molecules.
Comparison with Similar Compounds
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-Benzoyl-N-phenylpiperidine-4-carboxamide: Lacks the azetidinone moiety, making it less effective in enzyme inhibition.
N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide: Lacks the benzoyl group, resulting in lower binding affinity.
1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine: Lacks the carboxamide group, affecting its overall stability and reactivity.
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-11-14-25(20)19-8-4-7-18(15-19)23-21(27)16-9-12-24(13-10-16)22(28)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIWOGIILNAZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3CCC3=O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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